![molecular formula C12H12N2OS B3023227 N-(3-amino-2-methylphenyl)thiophene-2-carboxamide CAS No. 895979-93-8](/img/structure/B3023227.png)
N-(3-amino-2-methylphenyl)thiophene-2-carboxamide
Overview
Description
“N-(3-amino-2-methylphenyl)thiophene-2-carboxamide” is a thiophene-based compound . Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular formula of “N-(3-amino-2-methylphenyl)thiophene-2-carboxamide” is C12H12N2OS . The molecular weight is 232.30 .Chemical Reactions Analysis
Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . The Paal–Knorr reaction is another method, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-amino-2-methylphenyl)thiophene-2-carboxamide” include a molecular weight of 232.30 . More detailed information about its physical and chemical properties such as melting point, boiling point, and density may be available from specialized chemical databases .Scientific Research Applications
Anti-Inflammatory Properties: Thiophene-based molecules exhibit anti-inflammatory effects, making them valuable candidates for drug development . Researchers explore their potential in treating inflammatory conditions.
Chemical Synthesis Strategies
Several synthetic methods yield thiophene derivatives:
These applications highlight the versatility and importance of N-(3-amino-2-methylphenyl)thiophene-2-carboxamide and its related compounds in various scientific fields. Researchers continue to explore their potential, making them exciting subjects for ongoing research. 🧪🔬
Mechanism of Action
Target of Action
N-(3-amino-2-methylphenyl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For instance, suprofen, a 2-substituted thiophene derivative, is known as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene-based compounds continue to attract interest due to their wide range of potential applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring new synthetic methods and investigating the biological activities of novel thiophene derivatives .
properties
IUPAC Name |
N-(3-amino-2-methylphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2-7H,13H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOSFBGXRJYTGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-2-methylphenyl)thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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